molecular formula C19H14N6O3 B7714669 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline

2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7714669
M. Wt: 374.4 g/mol
InChI Key: KLRBQZRLJMEFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the aniline family and contains a pyridine and oxadiazole moiety.

Scientific Research Applications

2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit anti-cancer properties and has been investigated as a potential anti-tumor agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, this compound has been investigated for its potential use in the treatment of bacterial and viral infections.

Mechanism of Action

The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cellular processes. Additionally, this compound may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to exhibit anti-inflammatory properties and may be useful in the treatment of inflammatory disorders. Furthermore, this compound has been shown to exhibit antibacterial and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potential applications in a range of scientific research areas. This compound has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the treatment of bacterial and viral infections. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline. One potential direction is to investigate the potential use of this compound in the treatment of other types of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, this compound may have potential applications in the treatment of other diseases, such as bacterial and viral infections. Finally, further studies are needed to determine the mechanism of action of this compound and how it interacts with cellular processes.

Synthesis Methods

The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced using tin (II) chloride to yield the final product. This synthesis method has been widely used in the literature and is considered to be reliable and efficient.

properties

IUPAC Name

2-nitro-N-(pyridin-3-ylmethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3/c26-25(27)17-10-15(3-4-16(17)22-12-13-2-1-7-21-11-13)19-23-18(24-28-19)14-5-8-20-9-6-14/h1-11,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRBQZRLJMEFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-N-[(pyridin-3-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline

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